molecular formula C23H27N5O2 B11442020 N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11442020
M. Wt: 405.5 g/mol
InChI Key: NNXUOJUVEYDMAW-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazoloquinoxaline core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 3,4-diethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the phenyl group is introduced using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated triazoloquinoxalines.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Similar but with methoxy groups.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C23H27N5O2/c1-4-21-26-27-23-22(25-17-9-7-8-10-18(17)28(21)23)24-14-13-16-11-12-19(29-5-2)20(15-16)30-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,25)

InChI Key

NNXUOJUVEYDMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC(=C(C=C4)OCC)OCC

Origin of Product

United States

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